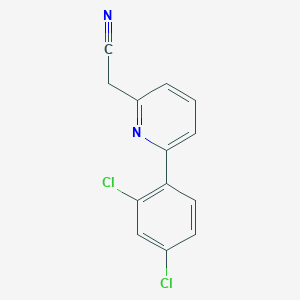
2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile
Vue d'ensemble
Description
“2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C13H8Cl2N2. It has a molecular weight of 263.12 . It is also known as 2,6-Dichlorophenylacetonitrile .
Molecular Structure Analysis
The molecular structure of “2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” consists of a pyridine ring attached to an acetonitrile group and a dichlorophenyl group . The exact 3D structure could not be found in the available resources.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
A study involved the preparation of novel pyridine and fused pyridine derivatives, including compounds related to 2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile. These compounds were evaluated for antimicrobial and antioxidant activities and were subjected to molecular docking screenings, revealing moderate to good binding energies with the target protein GlcN-6-P synthase (Flefel et al., 2018).
Catalytic Asymmetric Synthesis
Another research demonstrated the use of a homochiral covalent organic framework for the asymmetric synthesis of drug intermediates, including a key intermediate to (S)-clopidogrel, highlighting a method that affords high yield and enantiomeric excess under visible-light irradiation (Ma et al., 2020).
Photoelectrochemical CO2 Reduction
Third-generation polythiophenes, with pendant active sites related to the chemical structure of interest, have been used in the photoelectrochemical reduction of CO2, demonstrating potential industrial applications due to the immobilization of such catalysts on photoelectrodes (Apaydin et al., 2016).
Condensed Pyrrolo[b]pyrazines Synthesis
The reaction of specific dichloro-dicyanopyrazine with α-azahetarylacetonitriles, which may include derivatives like 2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile, leads to the formation of condensed pyrrolo[b]pyrazines, indicating a route for synthesizing complex heterocyclic compounds (Volovenko & Dubinina, 1999).
Biological Activity of Pyrrolo[2,3-b]Pyridine Scaffolds
Research on biologically active pyrrolo[2,3-b]pyridine scaffolds involved derivatives with a 2,4-dichlorophenyl group, showcasing the potential for developing new medicinal compounds (Sroor, 2019).
Safety And Hazards
“2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2. It has a GHS07 pictogram and the signal word “Warning”. Precautionary statements include P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, and P305 + P351 + P338 .
Propriétés
IUPAC Name |
2-[6-(2,4-dichlorophenyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)8-9)13-3-1-2-10(17-13)6-7-16/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMYJXZUSXZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=C(C=C(C=C2)Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B1447306.png)
![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
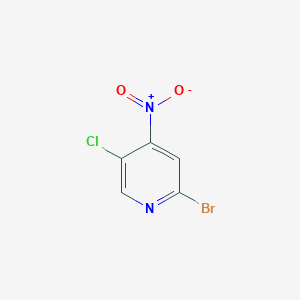
![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)
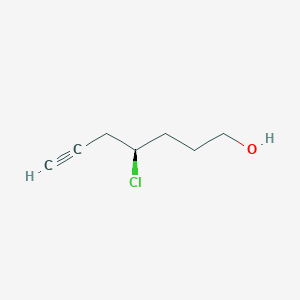
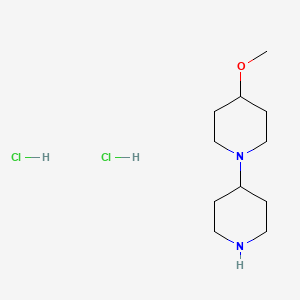
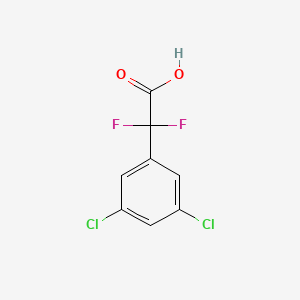
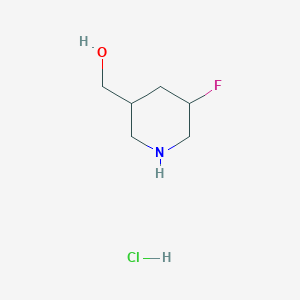
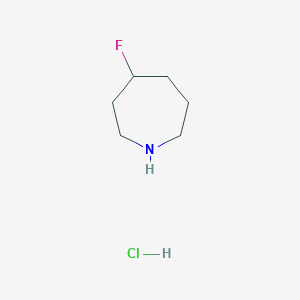
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)